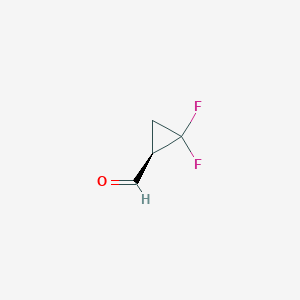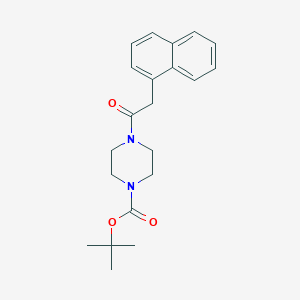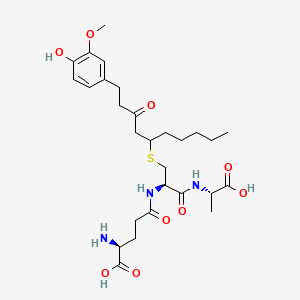
Glu-6-shogaol-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-6-shogaol-Ala is a synthetic compound derived from the combination of glutamate, 6-shogaol, and alanine Glutamate is an amino acid that plays a crucial role in neurotransmission, while 6-shogaol is a bioactive compound found in ginger, known for its anti-inflammatory and anticancer properties Alanine is another amino acid involved in protein synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Ala involves several steps:
Activation of Glutamate: Glutamate is first activated by converting it into glutamyl-tRNA.
Formation of 6-Shogaol: 6-shogaol is prepared by dehydrating 6-gingerol under acidic or thermally catalyzed conditions.
Coupling Reaction: The activated glutamate is then coupled with 6-shogaol and alanine under specific reaction conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted synthesis and ultrasound-assisted catalytic processes can be employed to enhance the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Glu-6-shogaol-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Glu-6-shogaol-Ala has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound is explored for its potential use in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Glu-6-shogaol-Ala involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Effects: It reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.
Neuroprotective Properties: The compound protects neurons by reducing oxidative stress and modulating neurotransmitter levels.
Comparación Con Compuestos Similares
Similar Compounds
6-Gingerol: A bioactive compound found in ginger, similar to 6-shogaol but with different chemical properties.
6-Paradol: Another compound found in ginger with similar biological activities.
Uniqueness
Its ability to target multiple pathways and exert various effects makes it a valuable compound for scientific research and potential therapeutic use .
Propiedades
Fórmula molecular |
C28H43N3O9S |
|---|---|
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1 |
Clave InChI |
LOAGCQITCYBHQE-JISQLEEYSA-N |
SMILES isomérico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


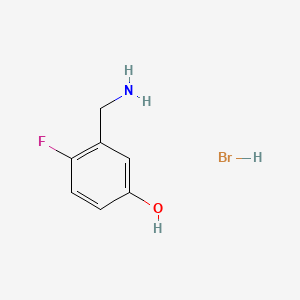

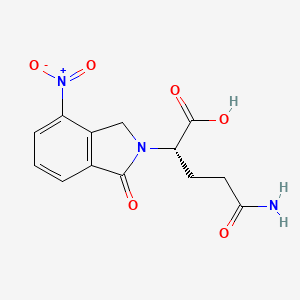



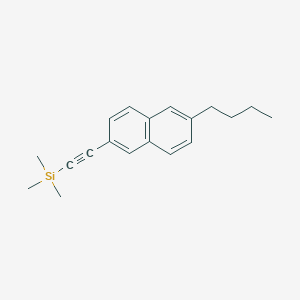
![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
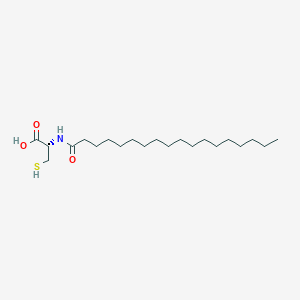
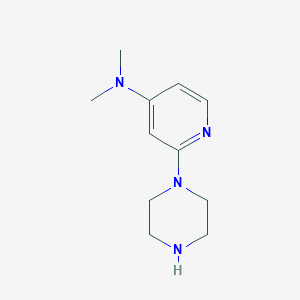
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
